

The Taxonomy and Classification of Senna: A Technical Guide for Researchers

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An in-depth examination of the botanical classification, phytochemical composition, and molecular identification of the genus **Senna**, with detailed experimental protocols and an analysis of its key signaling pathways.

Introduction

The genus **Senna**, belonging to the legume family Fabaceae, is a large and diverse group of flowering plants with a pantropical distribution.[1] Comprising an estimated 260 to 350 species, this genus is of significant interest to researchers, scientists, and drug development professionals due to its rich phytochemical profile, particularly the presence of anthraquinone derivatives known as sennosides, which are widely used for their laxative properties.[1] This guide provides a comprehensive overview of the taxonomy, classification, and key characteristics of the **Senna** genus, supplemented with detailed experimental methodologies and quantitative data to support further research and development.

Taxonomic Classification

The taxonomic history of **Senna** is complex, having been previously included within the genus Cassia by Linnaeus. In 1754, Philip Miller formally segregated **Senna** as a distinct genus.[1] Modern phylogenetic analyses based on DNA have confirmed that **Senna**, along with Chamaecrista and Cassia, are all monophyletic genera.[1]

The accepted taxonomic hierarchy for the genus **Senna** is as follows:



| Taxonomic Rank | Classification |
|----------------|------------------|
| Kingdom | Plantae |
| Clade | Tracheophytes |
| Clade | Angiosperms |
| Clade | Eudicots |
| Clade | Rosids |
| Order | Fabales |
| Family | Fabaceae |
| Subfamily | Caesalpinioideae |
| Tribe | Cassieae |
| Genus | Senna Mill. |

Type Species:**Senna** alexandrina Mill.[1]

The genus is further subdivided into six sections: Astroites, Chamaefistula, Paradictyon, Peiranisia, Psilorhegma, and **Senna**. Morphologically, species of **Senna** can be identified by the absence of bracteoles on the flower pedicel, the presence of claviform to pyramidal extrafloral nectaries, and cylindrical or flat-compressed fruit with inert dehiscence.

Quantitative Phytochemical Analysis

The medicinal properties of **Senna** species are primarily attributed to their rich composition of secondary metabolites. Quantitative analysis of these compounds is crucial for quality control and drug development. The tables below summarize the phytochemical content in various **Senna** species.

Table 1: Phytochemical Content in **Senna** alata and **Senna** hirsuta (Methanolic Leaf Extract)



| Phytochemical | Senna alata (%) | Senna hirsuta (%) | | |
|-------------------------|-----------------|-------------------|--|--|
| Alkaloids | 26.40 | 4.20 | | |
| Flavonoids | 6.76 | 0.84 | | |
| Phenols | 37.48 | 28.76 | | |
| Data from JETIR (2020). | | | | |

Table 2: Anthraquinone and Sennoside Content in Various Senna Species



| Species | Plant Part | Total Anthraquinone Glycosides (% w/w) | Sennoside A (% w/w) | Sennoside B (% w/w) |
|---|---------------------------|---|------------------------|------------------------|
| Senna siamea | Fresh Young Leaves | 0.0523 | - | - |
| Senna siamea | First Boiled Filtrate | 0.0334 | - | - |
| Senna siamea | Second Boiled Filtrate | 0.0031 | - | - |
| Senna alexandrina | Pods (Alexandrian) | 3.20 | 3.12 (as A+B) | - |
| Senna alexandrina | Leaves (Alexandrian) | 2.78 | 2.51 (as A+B) | - |
| Senna alexandrina | Pods (Tinnevelly) | 2.71 | 2.61 (as A+B) | - |
| Senna alexandrina | Leaves (Tinnevelly) | 2.82 | 2.45 (as A+B) | - |
| Senna alexandrina | - | - | 1.85 ± 0.095 | 0.41 ± 0.12 |
| Senna italica | - | - | 1.00 ± 0.38 | 0.32 ± 0.17 |
| Data compiled from Faculty of Tropical Medicine, Mahidol University (2009) and other sources. | | | | |

Experimental Protocols



Phytochemical Extraction and Analysis

This protocol describes a general method for the extraction of phytochemicals from **Senna** leaves using a Soxhlet apparatus.

Materials:

- Dried and powdered Senna leaves
- Soxhlet extractor
- Round bottom flask
- Condenser
- Heating mantle
- · Extraction thimble
- Solvent (e.g., 80% ethanol, methanol, n-hexane, diethyl ether, chloroform, ethyl acetate)
- Rotary evaporator

Procedure:

- Place a known quantity (e.g., 10.0 g) of powdered **Senna** leaves into an extraction thimble.
- Place the thimble inside the main chamber of the Soxhlet extractor.
- Fill the round bottom flask with the chosen solvent (e.g., 300 ml of 80% ethanol).
- Assemble the Soxhlet apparatus with the flask on the heating mantle and the condenser on top.
- Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser, where it will condense and drip into the thimble containing the plant material.



- The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round bottom flask, carrying the extracted compounds with it.
- This cycle is repeated until the extraction is complete (typically when the solvent in the siphon arm is colorless). The duration of extraction can vary (e.g., 12 hours).
- After extraction, cool the apparatus and remove the round bottom flask.
- Concentrate the extract by removing the solvent using a rotary evaporator.
- Store the resulting crude extract in a tightly sealed container at a low temperature (e.g., 0°C) for further analysis.

This protocol outlines a validated HPLC method for the simultaneous quantification of sennoside A and sennoside B.

Materials and Equipment:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., Nova-Pak C18, 3.9 × 150 mm)
- Mobile phase: Acetonitrile and water (pH adjusted to 2.3 with phosphoric acid) in a suitable ratio (e.g., 200:800 v/v)
- Sennoside A and B reference standards
- Senna extract
- Ultrasonic bath
- Filtration unit with 0.45 μm membrane filters

Procedure:

• Preparation of Standard Solutions: Prepare a stock solution of sennoside A and B standards (e.g., 800 μg/ml) in the mobile phase. Prepare a series of standard solutions by serial dilution



to create a calibration curve (e.g., 50, 100, 200, 400, 800 µg/ml).

- Preparation of Sample Solution: Accurately weigh a known amount of **Senna** extract and dissolve it in the mobile phase. Use an ultrasonic bath to ensure complete dissolution. Filter the solution through a 0.45 µm membrane filter.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: Acetonitrile:Water (pH 2.3).
 - Flow Rate: 1.2 ml/min.
 - Detection Wavelength: 280 nm.
 - Injection Volume: 20 μl.
 - o Column Temperature: 30°C.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the peaks of sennoside A and B in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of sennoside A and B in the sample using the calibration curve generated from the standard solutions.

Molecular Marker Analysis for Species Identification

This protocol describes the use of the trnH-psbA chloroplast DNA spacer region for the identification and differentiation of **Senna** species.

Materials and Equipment:

- Fresh or silica-dried Senna leaf tissue
- DNA extraction kit (e.g., CTAB method)
- PCR thermal cycler



- trnH-psbA forward and reverse primers
- Taq DNA polymerase and PCR buffer
- dNTPs
- Agarose gel electrophoresis system
- DNA sequencing facility

Procedure:

- DNA Extraction: Extract total genomic DNA from the Senna leaf tissue using a suitable DNA
 extraction protocol (e.g., modified CTAB method). Assess the quality and quantity of the
 extracted DNA using agarose gel electrophoresis and spectrophotometry.
- PCR Amplification:
 - Prepare a PCR reaction mixture containing:
 - Template DNA (25-50 ng)
 - Forward and reverse trnH-psbA primers
 - Taq DNA polymerase
 - PCR buffer with MgCl₂
 - dNTPs
 - Nuclease-free water to the final volume.
 - Perform PCR amplification using a thermal cycler with the following typical conditions:
 - Initial denaturation: 94°C for 5 minutes.
 - 35 cycles of:
 - Denaturation: 94°C for 1 minute.

Foundational & Exploratory



Annealing: 50-55°C for 1 minute.

Extension: 72°C for 1.5 minutes.

■ Final extension: 72°C for 7 minutes.

- Verification of PCR Products: Run the PCR products on a 1.5% agarose gel stained with a DNA-safe stain to verify the amplification and the size of the amplicons.
- DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
- Data Analysis: Assemble and edit the forward and reverse sequences. Compare the
 obtained sequences with those in public databases (e.g., GenBank, BOLD) using BLAST for
 species identification. Perform phylogenetic analysis to determine the relationships between
 the different Senna species.

This protocol provides a general workflow for using ISSR and SCoT markers for genetic diversity studies in **Senna**.

Materials and Equipment:

- Genomic DNA from different Senna accessions
- ISSR and SCoT primers
- PCR thermal cycler
- Taq DNA polymerase, PCR buffer, dNTPs, MgCl₂
- · Agarose gel electrophoresis system

Procedure:

- DNA Extraction: Extract high-quality genomic DNA from the plant material.
- Primer Screening: Screen a set of ISSR and SCoT primers to identify those that produce clear and polymorphic bands.
- PCR Amplification:



- Prepare the PCR reaction mix as described for DNA barcoding, using the selected ISSR or SCoT primers.
- Optimize the PCR conditions, particularly the annealing temperature, for each primer. A typical thermal profile is:
 - Initial denaturation: 94°C for 5 minutes.
 - 40 cycles of:
 - Denaturation: 94°C for 1 minute (ISSR) or 40 seconds (SCoT).
 - Annealing: 45°C for 1 minute (ISSR) or 50°C for 50 seconds (SCoT).
 - Extension: 72°C for 1.5 minutes (ISSR) or 1 minute (SCoT).
 - Final extension: 72°C for 7 minutes.
- Gel Electrophoresis: Separate the amplified fragments on a 1.5% agarose gel.
- Data Scoring and Analysis: Score the presence (1) or absence (0) of each polymorphic band to create a binary data matrix. Use this matrix to calculate genetic similarity/distance and to construct dendrograms using clustering algorithms (e.g., UPGMA) to visualize the genetic relationships among the studied accessions.

Signaling Pathways

Mechanism of Laxative Action of Sennosides

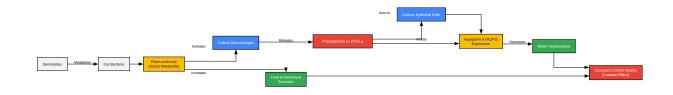
The laxative effect of sennosides is not due to the direct action of the glycosides themselves but rather their active metabolite, rhein anthrone. Sennosides pass through the stomach and small intestine unchanged and are then hydrolyzed and reduced by gut bacteria in the colon to form rhein anthrone. Rhein anthrone then initiates a signaling cascade that leads to increased colonic motility and fluid secretion.

The key steps in this pathway are:

 Activation of Immune Cells: Rhein anthrone interacts with and activates immune cells, such as macrophages, within the colon.



- Prostaglandin E₂ (PGE₂) Release: This activation of macrophages stimulates the synthesis and release of Prostaglandin E₂ (PGE₂).
- Inhibition of Aquaporin-3 (AQP3) Expression: PGE₂ acts as a paracrine signaling molecule on the colonic epithelial cells, leading to a decrease in the expression of Aquaporin-3 (AQP3), a water channel protein.
- Reduced Water Reabsorption and Increased Secretion: The downregulation of AQP3 inhibits
 the reabsorption of water from the colonic lumen back into the bloodstream. This, combined
 with an increase in electrolyte secretion, leads to an accumulation of water in the colon,
 softening the stool and increasing its volume.
- Increased Motility: The increased volume and fluid content of the stool stimulates colonic motility (peristalsis), leading to a laxative effect.



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Signaling pathway of sennoside-induced laxative effect.

Apoptosis Induction in Cancer Cells

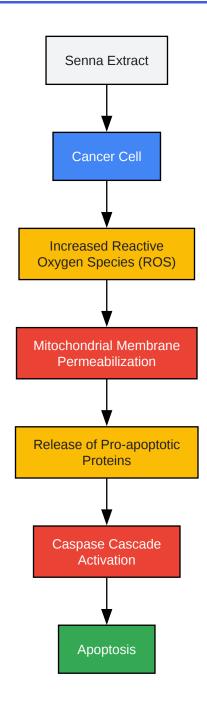
Recent studies have explored the potential of **Senna** extracts in cancer therapy. Extracts from **Senna** have been shown to induce apoptosis (programmed cell death) in cancer cell lines. This effect is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS).



The proposed mechanism involves:

- **Senna** Extract Treatment: Treatment of cancer cells with **Senna** extract.
- ROS Generation: An increase in the intracellular levels of reactive oxygen species (ROS).
- Mitochondrial Membrane Permeabilization: The elevated ROS levels lead to the permeabilization of the outer mitochondrial membrane, resulting in a loss of mitochondrial membrane potential.
- Release of Pro-apoptotic Proteins: The compromised mitochondrial membrane releases proapoptotic proteins into the cytoplasm.
- Caspase Cascade Activation: These proteins activate the caspase cascade, a family of proteases that execute the process of apoptosis.
- Apoptosis: The activation of caspases leads to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.





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Proposed pathway of **Senna** extract-induced apoptosis.

Conclusion

The genus **Senna** represents a valuable resource for phytochemical and pharmacological research. This guide has provided a detailed overview of its taxonomy, quantitative chemical composition, and methodologies for its study. The elucidation of the signaling pathways involved in its medicinal effects opens new avenues for targeted drug development. The



provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this important genus.

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References

- 1. ijprajournal.com [ijprajournal.com]
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